An In-depth Technical Guide to the Physicochemical Properties of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine
An In-depth Technical Guide to the Physicochemical Properties of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword
The pyrido[4,3-b]oxazine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, appearing in a range of compounds with potential therapeutic applications. This guide focuses on a specific derivative, 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine, providing a comprehensive overview of its known physicochemical properties and a detailed framework for its empirical characterization. While experimental data for this particular compound is not extensively available in peer-reviewed literature, this document serves as a vital resource by consolidating available information and presenting robust, field-proven methodologies for its synthesis and the determination of its key physicochemical parameters. By explaining the causality behind experimental choices and adhering to principles of scientific integrity, this guide empowers researchers to confidently approach the synthesis and characterization of this and related compounds.
Molecular Identity and Computed Properties
7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine is a heterocyclic compound featuring a fused pyridine and oxazine ring system, with a methyl substituent on the pyridine ring.
Table 1: Molecular Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine | ChemScene |
| CAS Number | 2092384-15-9 | ChemScene[3] |
| Molecular Formula | C₈H₁₀N₂O | ChemScene[3] |
| Molecular Weight | 150.18 g/mol | ChemScene[3] |
| Canonical SMILES | CC1=NC=C2NCCOC2=C1 | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 34.15 Ų | ChemScene |
| Predicted logP | 1.19432 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
Note: The TPSA, logP, and hydrogen bond data are computationally derived and should be confirmed through experimental validation.
Synthesis of the Pyrido[4,3-b]oxazine Scaffold
Proposed Synthetic Pathway
Caption: Proposed synthetic route for pyrido[4,3-b]oxazine derivatives.
Experimental Protocol: Synthesis of a Pyrido[4,3-b][1][2]oxazine Derivative
This protocol outlines a general procedure that can be adapted for the synthesis of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine, likely starting from a commercially available or synthesized 2-amino-3-hydroxy-5-methylpyridine.
Step 1: Synthesis of the 5-amino-4-hydroxypyridine Intermediate
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Nitration: The starting substituted 4-hydroxypyridine is nitrated to introduce a nitro group at the 5-position. This is a crucial step to enable the subsequent introduction of the amino group. The choice of nitrating agent and reaction conditions (e.g., a mixture of nitric and sulfuric acid) should be carefully controlled to avoid over-nitration or side reactions.
-
Reduction: The nitro group of the 4-hydroxy-5-nitropyridine derivative is then reduced to an amino group. Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) is a common and effective method for this transformation[4]. This step yields the key 5-amino-4-hydroxypyridine intermediate.
Step 2: Cyclization to form the Pyrido[4,3-b][1][2]oxazine Ring
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Reaction with an α-halo ketone: The 5-amino-4-hydroxypyridine intermediate is reacted with an appropriate α-halo ketone in a suitable solvent, such as acetic acid, at room temperature[4]. For the synthesis of the unsubstituted oxazine ring, a simple α-halo ketone like chloroacetone can be used.
-
Work-up and Purification: Following the reaction, the mixture is worked up to isolate the crude product. This typically involves neutralization, extraction with an organic solvent, and drying of the organic phase. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired pyrido[4,3-b][1][2]oxazine derivative.
Experimental Determination of Physicochemical Properties
The following sections detail standard, validated protocols for determining the key physicochemical properties of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
This method is widely adopted due to its accuracy and the small amount of sample required.
Caption: Workflow for capillary melting point determination.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the dry, crystalline 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine is finely powdered. The open end of a glass capillary tube is pressed into the powder to pack a small amount of the sample into the closed end, to a height of 2-3 mm[5].
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Data Recording: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range[5].
-
Purity Assessment: A narrow melting point range is indicative of a pure compound. Impurities will typically depress and broaden the melting point range[6].
Boiling Point Determination
For liquid compounds, the boiling point is a key characteristic property.
This method is suitable for small sample volumes.
Step-by-Step Protocol:
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Apparatus Setup: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid. The test tube is then attached to a thermometer.
-
Heating: The assembly is placed in a Thiele tube containing a high-boiling point oil, ensuring the sample is immersed in the oil bath[7]. The side arm of the Thiele tube is gently heated.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed[8].
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube[8]. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
Solubility Profile
Determining the solubility of a compound in various solvents is crucial for its handling, formulation, and understanding its behavior in biological systems.
Qualitative Solubility Testing:
This provides a preliminary understanding of the compound's solubility characteristics.
Step-by-Step Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Procedure: To a small, known amount of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine (e.g., 10 mg) in a test tube, the solvent is added dropwise with agitation until the solid dissolves or a significant volume of solvent has been added (e.g., 1 mL)[9].
-
Classification: The compound is classified as soluble, sparingly soluble, or insoluble in each solvent based on the amount of solvent required for dissolution.
Quantitative Solubility Determination (Shake-Flask Method):
This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.
Caption: Workflow for quantitative solubility determination by the shake-flask method.
Step-by-Step Protocol:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container to create a saturated solution[10].
-
Equilibration: The container is agitated (e.g., on a shaker) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[10].
-
Sample Analysis: After equilibration, the undissolved solid is allowed to settle. A sample of the clear supernatant is carefully removed and its concentration is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Acid Dissociation Constant (pKa) Determination
The pKa is a measure of the acidity or basicity of a compound and is a critical parameter in drug development, influencing properties such as absorption and distribution.
This is a highly accurate and widely used method for pKa determination[11][12].
Step-by-Step Protocol:
-
Solution Preparation: A solution of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a water-cosolvent mixture for sparingly soluble compounds[1].
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments[1]. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve[2][13].
Spectroscopic and Thermal Characterization
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups within the molecule, such as N-H, C-H, C=N, and C-O bonds.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and can be used for quantitative analysis.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) can be employed to determine the thermal stability of the compound by measuring its weight loss as a function of temperature.
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of 7-methyl-2H,3H,4H-pyrido[4,3-b]oxazine. While a complete experimental dataset for this specific molecule is not yet publicly available, the detailed protocols and methodologies presented herein offer a clear and authoritative path for researchers to undertake its synthesis and in-depth characterization. The application of these robust experimental procedures will not only furnish the much-needed empirical data for this compound but will also contribute valuable knowledge to the broader field of medicinal chemistry and drug discovery involving the pyrido[4,3-b]oxazine scaffold.
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